
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans is a chiral compound with significant importance in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene derivative.
Hydrogenation: The indene derivative undergoes hydrogenation to form the dihydroindene compound.
Amination: The dihydroindene compound is then subjected to amination using methylamine.
Resolution: The racemic mixture is resolved to obtain the desired stereoisomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and catalysts, to ensure high yield and purity.
化学反応の分析
Types of Reactions
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indene derivatives, amines, and alcohols, depending on the reaction conditions and reagents used.
科学的研究の応用
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
- rac-(1S,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans
- rac-(1R,2R)-1-(ethylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans
- rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrobromide, trans
Uniqueness
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans is unique due to its specific stereochemistry and the resulting biological activity. Its distinct molecular structure allows for targeted interactions with biological systems, making it a valuable compound in medicinal chemistry and pharmacology.
特性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC名 |
(1S,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-10-8-5-3-2-4-7(8)6-9(10)12;/h2-5,9-12H,6H2,1H3;1H/t9-,10-;/m0./s1 |
InChIキー |
SUDXPZFAPWXMHU-IYPAPVHQSA-N |
異性体SMILES |
CN[C@@H]1[C@H](CC2=CC=CC=C12)O.Cl |
正規SMILES |
CNC1C(CC2=CC=CC=C12)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


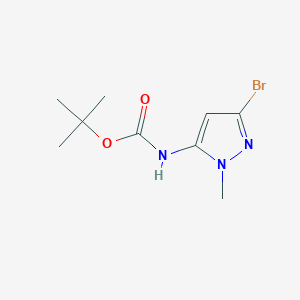





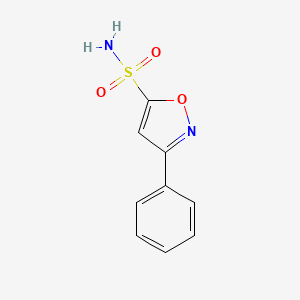

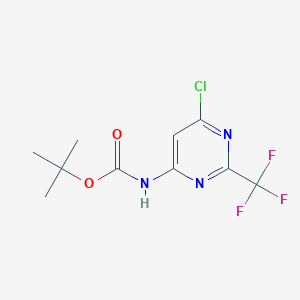
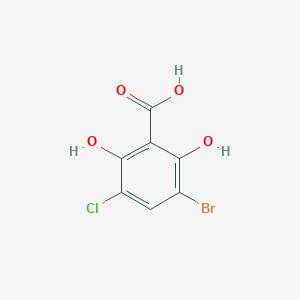
![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)
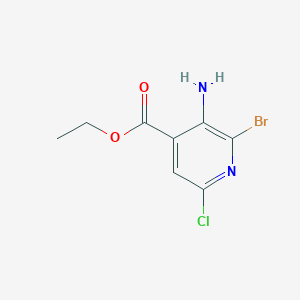
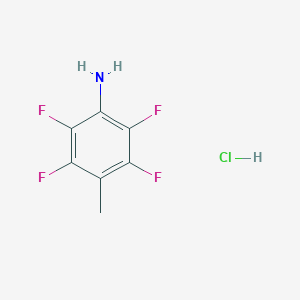
![2-Oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B13505771.png)
